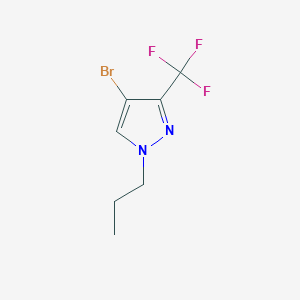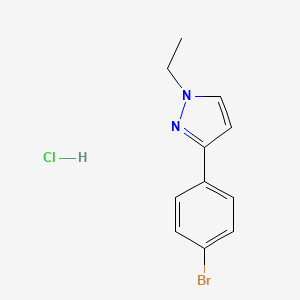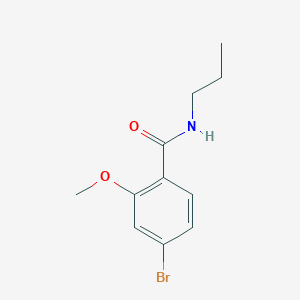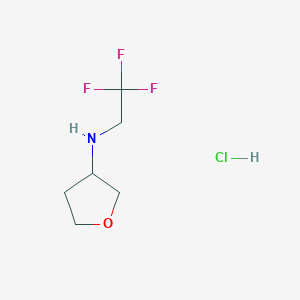
N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride” is a chemical compound with the CAS Number: 1384427-96-6 . It has a molecular weight of 205.61 and its molecular formula is C6H11ClF3NO . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H10F3NO.ClH/c7-6(8,9)4-10-5-1-2-11-3-5;/h5,10H,1-4H2;1H . This code provides a standard way to encode the molecular structure using text.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Unfortunately, the boiling point is not specified .Scientific Research Applications
Synthesis Applications
Synthesis of 2,2,2-Trifluoroethyl Onium Salts : N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride is used in synthesizing various trifluoroethyl onium triflates, demonstrating applications in organic synthesis and functional group transformations (Umemoto & Gotoh, 1991).
Amide Synthesis : This compound is instrumental in the direct synthesis of amides from carboxylic acids and amines, showing its utility in the preparation of bioactive molecules (Lanigan, Starkov, & Sheppard, 2013).
Asymmetric Cycloaddition : It's used in asymmetric [3 + 2] cycloaddition to create structurally diverse spirocyclic oxindoles, which are important in medicinal chemistry (You et al., 2018).
Antibacterial Compound Synthesis : The compound has been used in the design and synthesis of new antibacterial agents, highlighting its potential in drug discovery (Reddy & Prasad, 2021).
Catalysis and Organic Reactions
Hydroamination Catalysis : It is utilized in trifluoromethanesulfonic acid-catalyzed hydroamination reactions, aiding in the synthesis of α-tertiary amine derivatives, a key transformation in organic chemistry (Fei et al., 2015).
Ring-Opening Carbonylation : This chemical plays a role in the ring-opening carbonylation of cyclic ethers, showing its versatility in organic transformations (Tsuji et al., 1989).
N-Trifluoroethylation : In iron porphyrin-catalyzed reactions, it serves as a fluorine source for N-trifluoroethylation of anilines, a valuable reaction in the development of fluorine-containing pharmaceuticals (Ren et al., 2021).
Imines Formation : It's used in the formation of a variety of imines, demonstrating its significance in the synthesis of nitrogen-containing compounds (Reeves et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
Future Directions
“N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride” is used in scientific research and offers potential applications in various fields due to its unique properties and versatility. The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds .
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)oxolan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)4-10-5-1-2-11-3-5;/h5,10H,1-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHIXUNRQKVMFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NCC(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
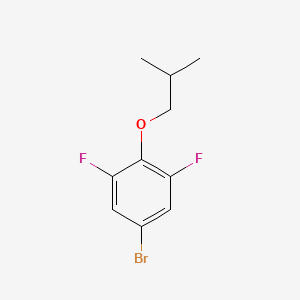
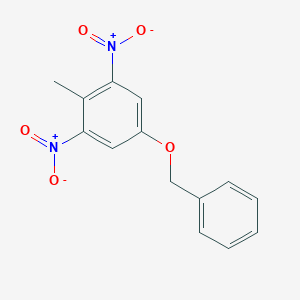
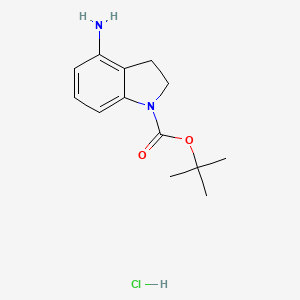
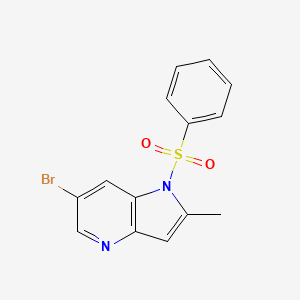
![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1378061.png)

![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1378063.png)

